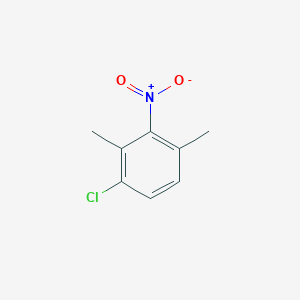

1-Chloro-2,4-dimethyl-3-nitrobenzene

Description

Significance and Context of Substituted Benzene (B151609) Derivatives

Benzene and its derivatives are fundamental structures in organic chemistry. sigmaaldrich.com The substitution of one or more hydrogen atoms on the benzene ring with other functional groups dramatically alters the molecule's physical and chemical properties. bldpharm.comechemi.com Substituents influence the electron density of the aromatic ring and, consequently, its reactivity in reactions like electrophilic aromatic substitution. nih.gov

These effects are broadly categorized as:

Reactivity Modification : Substituents can either activate the benzene ring, making it more reactive than benzene itself, or deactivate it. bldpharm.comnih.gov Electron-donating groups typically activate the ring, while electron-withdrawing groups, such as the nitro group, deactivate it by reducing its electron density. echemi.comnih.gov

Directing Effects : Substituents also control the regiochemistry of subsequent substitution reactions, directing incoming groups to specific positions (ortho, meta, or para) on the ring. nih.gov

This ability to systematically modify the properties of the benzene ring by choosing specific substituents is a cornerstone of modern chemical synthesis, allowing for the design of molecules with tailored functions. sigmaaldrich.com

Overview of Research Trajectories for Aryl Halides with Electron-Withdrawing Groups

Aryl halides, particularly those bearing electron-withdrawing groups (EWGs), are a focal point of intensive research. The presence of a strong EWG, such as a nitro group (-NO2), significantly impacts the reactivity of the C-X (carbon-halogen) bond. nih.gov This activation is crucial for facilitating nucleophilic aromatic substitution (SNAr) reactions, a powerful method for forming new bonds to aromatic rings. The nitro group's ability to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction lowers the activation energy, making the substitution feasible under milder conditions. google.com

Research has shown that the position of the EWG relative to the halogen is critical. Ortho and para positions generally lead to greater activation compared to the meta position. nih.gov Current research trajectories explore the use of these activated aryl halides in various applications, from the synthesis of complex pharmaceutical intermediates to the development of novel materials. google.comwho.int

Structural and Positional Isomerism in Chlorinated Dimethylnitrobenzenes and Research Implications

The synthesis of polysubstituted benzenes, such as chlorinated dimethylnitrobenzenes, frequently yields a mixture of positional isomers. nih.gov For instance, the nitration of chlorobenzene (B131634) produces a mixture of 2-chloronitrobenzene, 4-chloronitrobenzene, and a small amount of 3-chloronitrobenzene, which must then be separated. Similarly, the nitration of o-xylene (B151617) results in both 3-nitro-o-xylene and 4-nitro-o-xylene. nih.gov

The specific compound of interest, 1-Chloro-2,4-dimethyl-3-nitrobenzene , is one of several possible isomers of chlorodimethylnitrobenzene. Each isomer possesses a unique spatial arrangement of its chloro, nitro, and two methyl substituents. This structural variation has profound implications:

Synthetic Utility : Because of these differences in reactivity, each isomer can serve as a precursor to different target molecules. The specific substitution pattern dictates which downstream products can be synthesized efficiently. For example, related compounds like 2-chloro-6-nitrotoluene (B1664060) are known intermediates for pharmaceuticals. mdpi.com

Separation Challenges : The similar physical properties of these isomers, such as boiling points, often make their separation from a reaction mixture a significant challenge in industrial production, requiring methods like fractional crystallization or distillation.

The study of individual isomers like this compound is essential for understanding how substituent placement governs chemical behavior and for unlocking their potential as specialized building blocks in organic synthesis. echemi.com

Compound Data

The following tables provide key data for this compound and a comparison with some of its isomers, illustrating the impact of substituent placement on physical properties.

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonym | 3-Nitro-4-chloro-o-xylene | - |

| CAS Number | 67531-70-8 | echemi.com |

| Molecular Formula | C₈H₈ClNO₂ | - |

| Molecular Weight | 185.61 g/mol | nih.gov |

| Appearance | Solid | bldpharm.com |

Table 2: Comparative Properties of Chlorodimethylnitrobenzene Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-Chloro-2,4-dimethyl-3 -nitrobenzene | 67531-70-8 | C₈H₈ClNO₂ | 185.61 | Not available |

| 1-Chloro-2,4-dimethyl-5 -nitrobenzene | 69383-68-2 | C₈H₈ClNO₂ | 185.61 | 270.8 |

| 1-Chloro-2,5-dimethyl-4 -nitrobenzene | 34633-69-7 | C₈H₈ClNO₂ | 185.61 | Not available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,4-dimethyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRVFIZSNISDMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1 Chloro 2,4 Dimethyl 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction pathway for activated aryl halides like 1-Chloro-2,4-dimethyl-3-nitrobenzene. nih.govscranton.edu This class of reactions involves the substitution of a leaving group, in this case, the chlorine atom, by a nucleophile. The reaction generally proceeds via a two-step addition-elimination mechanism, which is initiated by the attack of the nucleophile on the carbon atom bearing the leaving group. nih.gov This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the final substitution product. The electron-withdrawing nitro group plays a crucial role in stabilizing the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. masterorganicchemistry.com

The reactions of activated aryl chlorides with amines and hydrazines have been a subject of extensive mechanistic studies. researchgate.netresearchgate.netsemanticscholar.org These nucleophiles readily attack the electron-deficient aromatic ring, leading to the formation of substituted anilines and phenylhydrazines, respectively.

The nature of the solvent has a profound impact on the kinetics and mechanism of SNAr reactions. nih.gov The rate of reaction is influenced by the solvent's polarity, its ability to form hydrogen bonds, and its specific interactions with the reactants and the transition state. rsc.org In the reaction of related compounds like 1-chloro-2,4-dinitrobenzene (B32670) with amines, a change in solvent can lead to significant variations in reaction rates. rsc.org

For instance, studies on the reaction of 1-chloro-2,4-dinitrobenzene with piperidine (B6355638) have shown that in aprotic solvents, the reaction rate is well-correlated with the solvent's polarity. rsc.org However, in protic, hydrogen-bond-donating solvents, the reactivity is inversely proportional to the solvent's hydrogen-bond-donating ability. rsc.org This is attributed to the solvation of the amine nucleophile by the protic solvent, which reduces its nucleophilicity.

The reaction of 1-chloro-2,4-dinitrobenzene with hydrazine (B178648) has been studied in various solvents, and the reactivity was found to follow the order: DMSO > MeCN > MeOH. semanticscholar.org This trend highlights the enhanced reaction rates in polar aprotic solvents like DMSO, which can effectively solvate the cationic portion of the zwitterionic intermediate without strongly solvating the nucleophile. semanticscholar.org

Table 1: Effect of Solvent on the Second-Order Rate Constants (k₂) for the Reaction of 1-Chloro-2,4-dinitrobenzene with Hydrazine at 25°C This table is illustrative of the expected solvent effects on the analogous reaction with this compound.

| Solvent | k₂ (L mol⁻¹ s⁻¹) |

|---|---|

| Methanol (MeOH) | 0.045 |

| Acetonitrile (MeCN) | 0.138 |

| Dimethyl Sulfoxide (DMSO) | 2.34 |

Data derived from studies on 1-chloro-2,4-dinitrobenzene. semanticscholar.org

Micellar environments can significantly alter the rates of chemical reactions, including SNAr. The reaction of 1-chloro-2,4-dinitrobenzene with n-butylamine and piperidine in AOT/n-hexane/water reverse micelles has been shown to be faster than in the pure solvent. researchgate.net This catalytic effect is attributed to the partitioning of the reactants between the bulk organic solvent and the micellar interface, leading to an increased local concentration of the reactants within the micelles. researchgate.net The reaction rate is observed to increase with the concentration of the surfactant (AOT) up to a certain point, after which a dilution effect leads to a decrease in the rate. researchgate.net The water-to-surfactant molar ratio (W₀) also influences the reaction rate. researchgate.net It is plausible that the SNAr reactions of this compound would exhibit similar behavior in micellar systems.

The generally accepted mechanism for SNAr reactions involves an addition-elimination pathway with the formation of a Meisenheimer-type intermediate. nih.govresearchgate.netsemanticscholar.org The rate-determining step can be either the formation of this intermediate or its decomposition to products through the expulsion of the leaving group. researchgate.netsemanticscholar.org For reactions involving good leaving groups like chloride and strong activation by a nitro group, the formation of the zwitterionic Meisenheimer intermediate is often the rate-determining step. researchgate.netsemanticscholar.org This is supported by the lack of base catalysis in many of these reactions. researchgate.netsemanticscholar.org

In the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine in methanol, acetonitrile, and dimethyl sulfoxide, the formation of the zwitterionic intermediate is the rate-determining step. researchgate.netsemanticscholar.org The large negative entropy of activation (ΔS#) values observed in these reactions suggest a highly ordered transition state, consistent with the formation of a rigid intermediate. semanticscholar.org

The activated chlorine atom in this compound can be displaced by a variety of nucleophiles. Besides amines and hydrazines, other common nucleophiles in SNAr reactions include alkoxides, phenoxides, and thiolates. masterorganicchemistry.comresearchgate.net The reactivity of the nucleophile is a key factor in these reactions, with stronger nucleophiles generally reacting faster. The reaction with hydroxide (B78521) ions would lead to the corresponding phenol (B47542) derivative. The relative reactivity of leaving groups in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the rate-determining step being the attack of the nucleophile, which is facilitated by the more electronegative halogen. masterorganicchemistry.com

The substituents on the aromatic ring play a critical role in determining the reactivity of the substrate in SNAr reactions. masterorganicchemistry.com

Nitro Group: The nitro group at the 3-position is a powerful activating group due to its strong electron-withdrawing nature through both inductive and resonance effects. It stabilizes the negative charge of the Meisenheimer intermediate, particularly when it is ortho or para to the site of substitution. nih.govmasterorganicchemistry.com In this compound, the nitro group is meta to the chlorine, so its activating effect is primarily inductive.

Methyl Groups: The two methyl groups at the 2- and 4-positions are weakly electron-donating groups. Electron-donating groups generally deactivate the ring towards nucleophilic attack. However, their effect is much weaker than the activating effect of the nitro group. The methyl group at the 2-position (ortho to the chlorine) may also exert a steric effect, potentially hindering the approach of the nucleophile to some extent.

Mechanistic Investigations of SNAr with Amines and Hydrazines

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. masterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The reactivity and orientation of substitution on a substituted benzene ring are significantly influenced by the nature of the substituents already present. vanderbilt.edu

The substituents on the this compound ring—chloro, methyl, and nitro groups—each exert distinct electronic effects that influence the rate and regioselectivity of further electrophilic aromatic substitution.

Activating and Deactivating Groups: Substituents that increase the rate of an EAS reaction compared to benzene are known as activating groups, while those that decrease the rate are deactivating groups. masterorganicchemistry.commasterorganicchemistry.com Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. youtube.com Conversely, deactivating groups withdraw electron density, reducing the ring's nucleophilicity and reactivity. youtube.comnumberanalytics.com

Directing Effects: Substituents also direct incoming electrophiles to specific positions on the ring (ortho, meta, or para). youtube.com Activating groups are typically ortho-, para-directors, while deactivating groups (with the exception of halogens) are generally meta-directors. masterorganicchemistry.compressbooks.pub

Influence of Substituents in this compound:

| Substituent | Effect on Reactivity | Directing Effect | Nature of Effect |

| Methyl (-CH₃) | Activating masterorganicchemistry.com | Ortho-, Para-director youtube.com | Electron-donating through induction and hyperconjugation. vanderbilt.edulibretexts.org This stabilizes the carbocation intermediate formed during ortho and para attack. libretexts.org |

| Chloro (-Cl) | Deactivating numberanalytics.com | Ortho-, Para-director pressbooks.pub | The chloro group is weakly deactivating due to its electron-withdrawing inductive effect, which is stronger than its electron-donating resonance effect. pressbooks.publibretexts.org |

| Nitro (-NO₂) | Strongly Deactivating pressbooks.pubchemistrysteps.com | Meta-director youtube.comchemistrysteps.com | The nitro group is a powerful deactivating group due to its strong electron-withdrawing resonance and inductive effects. masterorganicchemistry.comrsc.org It significantly destabilizes the intermediates formed during ortho and para attack. youtube.com |

Aromatic nitration is a classic example of an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto an aromatic ring. chemistrysteps.comnumberanalytics.com The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. numberanalytics.commasterorganicchemistry.com

The mechanism proceeds through several key steps:

Formation of the Nitronium Ion: Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). chemistrysteps.comyoutube.com

Electrophilic Attack: The electron-rich aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. numberanalytics.com This step is typically the rate-determining step of the reaction.

Deprotonation: A weak base, often water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product. youtube.com

When a benzene ring is already substituted, the existing groups influence the position of the incoming nitro group. youtube.com In the case of this compound, the directing effects of the chloro, methyl, and nitro groups will determine the regioselectivity of any subsequent nitration. The presence of the deactivating nitro group makes further nitration more difficult, often requiring harsher reaction conditions. numberanalytics.comchemistrysteps.com

Reduction Chemistry of the Nitro Group

The reduction of nitroaromatic compounds is a significant transformation in organic synthesis, primarily leading to the formation of aromatic amines. nih.govacs.org These amines are valuable intermediates in the production of various chemicals, including dyes and pharmaceuticals. nih.govnumberanalytics.com

A variety of methods are available for the reduction of nitro groups, broadly categorized into catalytic and chemical methods. numberanalytics.com

Catalytic Reduction:

Catalytic hydrogenation is a widely used and efficient method for reducing nitro groups. numberanalytics.comnumberanalytics.com This technique involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. numberanalytics.com

Palladium on Carbon (Pd/C): This is a common and effective catalyst for the reduction of both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com

Raney Nickel: Also an effective catalyst, Raney nickel is often preferred when there is a risk of dehalogenation, which can occur with catalysts like Pd/C. commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): This is another catalyst used for the hydrogenation of nitro compounds. wikipedia.org

Chemical Reduction:

Chemical reduction methods utilize various reagents to effect the transformation of the nitro group.

Metals in Acidic Media: A classic method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid. commonorganicchemistry.comchemguide.co.uk For instance, nitrobenzene (B124822) can be reduced to phenylammonium ions using a mixture of tin and concentrated hydrochloric acid. chemguide.co.uk

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups to amines and can be selective in the presence of other reducible functional groups. commonorganicchemistry.com

Sodium Hydrosulfite (Na₂S₂O₄) and Sodium Sulfide (B99878) (Na₂S): These reagents can also be used for the reduction of nitroaromatics. wikipedia.org Sodium sulfide can sometimes be used for the selective reduction of one nitro group in a dinitro compound. commonorganicchemistry.com

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, but they tend to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is often used for this transformation. numberanalytics.com More recently, metal-free reduction methods using reagents like tetrahydroxydiboron (B82485) have been developed. acs.org

Table of Common Reduction Methods for Aromatic Nitro Groups:

| Method | Reagent(s) | Product | Notes |

| Catalytic Hydrogenation | H₂, Pd/C commonorganicchemistry.com | Amine | Highly efficient, but can also reduce other functional groups. commonorganicchemistry.com |

| H₂, Raney Nickel commonorganicchemistry.com | Amine | Useful for substrates sensitive to dehalogenation. commonorganicchemistry.com | |

| Metal in Acid | Fe, HCl numberanalytics.com | Amine | A traditional and widely used method. numberanalytics.com |

| Sn, HCl chemguide.co.uk | Phenylammonium ion (intermediate) | Requires subsequent neutralization to obtain the amine. chemguide.co.uk | |

| Zn, Acidic conditions commonorganicchemistry.com | Amine | A mild reduction method. commonorganicchemistry.com | |

| Chemical Reagents | SnCl₂ commonorganicchemistry.com | Amine | Mild and can be chemoselective. commonorganicchemistry.com |

| Na₂S₂O₄ / Na₂S wikipedia.org | Amine | Can offer selectivity in polynitro compounds. commonorganicchemistry.comwikipedia.org | |

| NaBH₄ numberanalytics.com | Amine | A milder hydride reducing agent. numberanalytics.com |

The primary product of the reduction of the nitro group in this compound is the corresponding aniline (B41778) derivative, 4-Chloro-2,6-dimethyl-3-nitroaniline . The reduction specifically targets the nitro group, converting it to an amino group (-NH₂).

The general transformation is as follows:

This compound → 4-Chloro-2,6-dimethyl-3-nitroaniline

This conversion can be achieved using the various reduction methods described previously. The choice of method may depend on factors such as the desired yield, selectivity, and the presence of other functional groups in the molecule. For example, catalytic hydrogenation with Raney nickel would be a suitable choice to avoid potential dehalogenation of the chloro-substituent. commonorganicchemistry.com Alternatively, chemical reduction with tin(II) chloride offers a mild and often chemoselective route to the desired amino derivative. commonorganicchemistry.com

The resulting amino derivative, an aniline, is a versatile intermediate that can undergo a range of further chemical transformations, making the reduction of the nitro group a key step in the synthesis of more complex molecules. nih.gov

Derivative Synthesis and Functionalization Chemistry

Utilization as a Precursor for Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. 1-Chloro-2,4-dimethyl-3-nitrobenzene can be strategically employed as a starting material for various heterocyclic systems, primarily through the initial reduction of its nitro group to form 2-chloro-3,5-dimethylaniline (B13018052). This aniline (B41778) derivative is a versatile intermediate for constructing fused heterocyclic rings.

A prominent class of heterocycles accessible from this precursor are benzimidazoles . The general synthesis of benzimidazoles often involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. bohrium.commdpi.comnih.govorganic-chemistry.orgrsc.org To utilize 2-chloro-3,5-dimethylaniline for this purpose, a second amino group needs to be introduced ortho to the existing one. While a challenging transformation, theoretical pathways could involve nitration followed by reduction. A more direct, albeit hypothetical, route would be the cyclization of the corresponding N-acyl-o-phenylenediamine.

Another significant heterocyclic system derivable from this scaffold is the quinazoline framework, which is present in numerous biologically active compounds. nih.gov The synthesis of quinazolines can be achieved through various methods, often starting from ortho-amino-substituted benzonitriles, benzaldehydes, or benzophenones. organic-chemistry.org A plausible pathway commencing from 2-chloro-3,5-dimethylaniline would involve its conversion to an anthranilic acid derivative, followed by condensation with a suitable nitrogen-containing reagent.

Furthermore, the reduction of the nitro group opens pathways to other heterocyclic systems. For example, the resulting aniline can undergo reactions to form seven-membered rings like benzodiazepines through cycloaddition reactions with suitable partners. mdpi.com

Table 1: Potential Heterocyclic Scaffolds from this compound

| Starting Material Derivative | Reagents and Conditions (Plausible) | Heterocyclic Product |

|---|---|---|

| 2-Chloro-3,5-dimethylaniline | 1. Nitration 2. Reduction 3. Carboxylic acid, heat | Substituted Benzimidazole |

| 2-Chloro-3,5-dimethylaniline | 1. Formylation 2. Cyclization with ammonia (B1221849) source | Substituted Quinazoline |

| 2-Chloro-3,5-dimethylaniline | Reaction with α-haloketone followed by cyclization | Substituted Quinoxaline |

Synthesis of Functionalized Organic Molecules for Diverse Applications

Beyond the synthesis of heterocycles, this compound is a platform for creating a wide array of functionalized organic molecules. These transformations can involve modifications of the nitro group, substitution of the chlorine atom, and reactions on the methyl groups.

The reduction of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the molecule and provides a handle for numerous subsequent reactions. This reduction can be achieved using various reagents, such as iron powder in acidic media or catalytic hydrogenation. organic-chemistry.org The resulting 2-chloro-3,5-dimethylaniline can be further functionalized through diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents like -OH, -CN, or other halogens in place of the amino group.

Table 2: Functionalization Reactions of this compound

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Nitro Group Reduction | Fe / HCl or H2 / Pd-C | 2-Chloro-3,5-dimethylaniline |

| Nucleophilic Aromatic Substitution | NaOCH3, heat | 1-Methoxy-2,4-dimethyl-3-nitrobenzene |

| Nucleophilic Aromatic Substitution | R-NH2, heat | N-alkyl/aryl-2,4-dimethyl-3-nitroaniline |

Strategies for Introducing Complex Molecular Architectures

The true synthetic utility of this compound lies in the strategic combination of the reactions described above to build complex molecular architectures. A common strategy involves a stepwise functionalization approach, where the different reactive sites are addressed sequentially.

For instance, one could first perform a nucleophilic aromatic substitution on the chlorine atom to introduce a desired functional group. The nitro group can then be reduced to an amine, which can subsequently be used as a handle for further elaborations, such as amide bond formation or the construction of a heterocyclic ring.

Another powerful strategy involves the initial reduction of the nitro group, followed by a series of reactions on the resulting aniline. This could include palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity.

The methyl groups, while generally less reactive, can also be functionalized under certain conditions, such as free-radical halogenation, to introduce further points of diversification. The combination of these synthetic transformations allows for the generation of a large library of diverse molecules from a single, readily accessible starting material.

Computational Studies and Molecular Modeling of 1 Chloro 2,4 Dimethyl 3 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the electronic properties of organic molecules. nih.govglobalresearchonline.net Methods like DFT with the B3LYP functional and basis sets such as 6-311+G** are commonly used to evaluate the fundamental vibrational frequencies, intensities, and electronic characteristics of substituted nitrobenzenes. nih.gov

For related compounds like 1,2-dimethyl-3-nitrobenzene, ab initio calculations have been used to determine electrostatic properties. These studies reveal that the molecular dipole moment is significant, with a calculated value of around 6 Debye, indicating a substantial intramolecular charge transfer. The electrostatic potential map shows a clear division, with negative potential concentrated near the electron-withdrawing nitro group and positive potential located around the methyl groups.

These computational tools allow for the prediction of key reactivity indicators. The analysis of frontier molecular orbitals (HOMO and LUMO) helps in determining the molecule's susceptibility to electrophilic and nucleophilic attack. For aromatic nitro compounds, the molecular electrostatic potential (MEP) provides a visual map of charge distribution, highlighting the sites most likely to engage in chemical reactions.

| Property | Predicted Value/Characteristic | Basis of Prediction (Analogous Compound) |

|---|---|---|

| Molecular Dipole Moment | ~6 D | 1,2-Dimethyl-3-nitrobenzene |

| Electrostatic Potential (Nitro Group Region) | Electronegative | 1,2-Dimethyl-3-nitrobenzene |

| Electrostatic Potential (Methyl Group Region) | Electropositive | 1,2-Dimethyl-3-nitrobenzene |

| Most Probable Site for Nucleophilic Attack | Aromatic ring carbons activated by the nitro group | General Halogenated Nitroaromatics |

Reaction Mechanism Elucidation through Computational Approaches

Computational approaches are crucial for elucidating the complex mechanisms of chemical reactions. For halogenated nitroaromatics, a primary reaction pathway is nucleophilic aromatic substitution (SNAr), where the halogen is displaced by a nucleophile. DFT calculations can map the potential energy surface of such a reaction, identifying the structures of reactants, transition states, and intermediates (like the Meisenheimer complex), as well as the associated activation energies. researchgate.net

The reduction of the nitro group is another key transformation. Computational studies can model the stepwise process, for instance, the formation of a highly reactive hydroxylamine (B1172632) intermediate, which has been identified in the metabolism of related compounds like 1-chloro-2-nitrobenzene (B146284). nih.gov Furthermore, the biodegradation pathways of chlorinated nitroaromatic compounds can be investigated. For example, the transformation of 1-chloro-4-nitrobenzene (B41953) by bacterial strains involves enzymatic reactions that can be modeled to understand substrate specificity and catalytic cycles. mdpi.com Computational models, such as the energetic span model combined with DFT, can also be utilized to determine the turnover frequencies and rate-determining steps of catalytic cycles, for instance, in the dechlorination of chloroalkanes by metal complexes. rsc.org

Theoretical Analysis of Intermolecular Interactions and Crystal Packing

While excluding macroscopic crystal properties, theoretical analysis provides a detailed picture of the non-covalent interactions that govern how molecules of 1-chloro-2,4-dimethyl-3-nitrobenzene would associate with each other in the condensed phase. The analysis of related crystal structures, such as 1-chloro-2-methyl-4-nitrobenzene, reveals the presence of specific intermolecular forces. mdpi.comresearchgate.net

These interactions typically include:

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms of the methyl groups or the aromatic ring and the oxygen atoms of the nitro group on an adjacent molecule.

π-π Stacking: The aromatic rings of neighboring molecules can stack, contributing to the stability of the assembly through π-orbital overlap.

Cl···O Contacts: Close contacts between the chlorine atom of one molecule and an oxygen atom of the nitro group on another are also observed, representing a form of halogen bonding. mdpi.comresearchgate.net

Quantum chemical methods can quantify the energies of these individual interactions. Techniques like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated wave function to characterize and understand the nature and strength of these weak bonds that dictate the supramolecular architecture.

Comparative Computational Analysis with Related Halogenated Nitroaromatics

A comparative computational analysis between this compound and its isomers or related compounds is essential for predicting its unique structural and electronic features. The substitution pattern on the benzene (B151609) ring significantly influences molecular geometry, primarily due to steric hindrance.

A key structural parameter in nitroaromatic compounds is the dihedral angle (twist) of the nitro group relative to the plane of the benzene ring. This twist is a balance between electronic effects, which favor planarity for maximum resonance stabilization, and steric effects, which can force the group to rotate to relieve strain.

In 1-chloro-2-methyl-4-nitrobenzene, where the nitro group is flanked by a hydrogen and a carbon of the ring, the steric hindrance is minimal, and the molecule is nearly planar, with a reported nitro group dihedral angle of just 6.2(3)°. mdpi.comresearchgate.net In stark contrast, for 1-chloro-2-methyl-3-nitrobenzene, the adjacent chloro, methyl, and nitro groups create significant steric repulsion. nih.govresearchgate.net This forces the nitro group to twist substantially out of the benzene ring's plane, with an observed dihedral angle of 38.81(5)°. nih.govresearchgate.net

For the target molecule, This compound , the nitro group at position 3 is flanked by two methyl groups at positions 2 and 4. This arrangement is expected to create even greater steric strain than that observed in 1-chloro-2-methyl-3-nitrobenzene. Therefore, a computational analysis would almost certainly predict a large dihedral angle for the nitro group, likely exceeding 40°. This significant deviation from planarity would, in turn, impact the molecule's electronic properties by disrupting the π-conjugation between the nitro group and the aromatic ring.

| Compound | Substituent Positions | Nitro Group Dihedral Angle (°) | Primary Steric Influence on Nitro Group |

|---|---|---|---|

| 1-Chloro-2-methyl-4-nitrobenzene | 1-Cl, 2-CH₃, 4-NO₂ | 6.2 mdpi.comresearchgate.net | Low (flanked by H and C) |

| 1-Chloro-2-methyl-3-nitrobenzene | 1-Cl, 2-CH₃, 3-NO₂ | 38.81 nih.govresearchgate.net | High (adjacent to CH₃ group) |

| 1-Chloro-2,4-dinitrobenzene (B32670) | 1-Cl, 2-NO₂, 4-NO₂ | Not specified, but ortho NO₂ is twisted | High (adjacent to Cl group) |

| This compound | 1-Cl, 2-CH₃, 3-NO₂, 4-CH₃ | Predicted to be > 40° | Very High (flanked by two CH₃ groups) |

A comparative DFT study would quantify these differences, providing precise values for bond lengths, bond angles, dihedral angles, and electronic properties like charge distribution and orbital energies, offering a complete theoretical profile of this complex molecule. nih.gov

Environmental Abiotic and Biotic Transformation Pathways

Microbial Degradation and Bioremediation Mechanisms

The microbial metabolism of nitroaromatic compounds is a key process in their environmental detoxification. nih.gov The strong electron-withdrawing nature of the nitro group, combined with the stability of the benzene (B151609) ring, generally makes these compounds resistant to oxidative degradation and contributes to their recalcitrance. nih.gov However, numerous microorganisms have evolved specific enzymatic systems to utilize these compounds as sources of carbon, nitrogen, and energy. nih.govresearchgate.net

Aerobic Degradation Pathways of Nitroaromatic Compounds

Under aerobic conditions, bacteria have developed several strategies to metabolize nitroaromatic compounds, which are generally analogous to the oxidative pathways for other aromatic hydrocarbons. nih.gov The primary objective is to convert the initial substrate into intermediates, such as catechols, that can enter central metabolic routes like the tricarboxylic acid (TCA) cycle. nih.gov

Two principal aerobic strategies for initiating the degradation of nitroaromatic compounds are:

Dioxygenase Attack: A common pathway involves the action of a dioxygenase enzyme, which incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a substituted cis-dihydrodiol. nih.gov This step often results in the elimination of the nitro group as nitrite (B80452). researchgate.net For example, in the degradation of 2,4-dinitrotoluene (B133949) (DNT), a dioxygenase catalyzes the initial oxidation, releasing a nitro group and forming methylnitrocatechols. nih.gov

Partial Reduction: An alternative aerobic pathway involves the partial reduction of the nitro group. This can be seen in strains like Pseudomonas pseudoalcaligenes JS45, which can aerobically reduce nitrobenzene (B124822). nih.govresearchgate.net

Following the initial attack, the resulting catecholic intermediates undergo ring cleavage, a critical step catalyzed by either ortho- or meta-ring cleavage dioxygenases, leading to the formation of aliphatic acids that can be further metabolized. nih.gov

Reductive and Oxidative Biotransformations

Both reductive and oxidative transformations are critical to the biodegradation of chloronitroaromatic compounds. The pathway taken often depends on the specific compound, the microbial species, and the prevailing environmental conditions (e.g., oxygen availability).

Reductive Transformations: The reduction of the nitro group is a common initial step, particularly under anaerobic or hypoxic conditions. amanote.com This process is catalyzed by nitroreductase enzymes, which are flavoenzymes capable of single- or two-electron transfers. rsc.org The reduction proceeds through highly reactive intermediates, including nitroso and hydroxylamino derivatives, ultimately yielding the corresponding aromatic amine. amanote.com For instance, under anaerobic conditions, the bacterium Comamonadaceae strain LW1 transforms 1-chloro-4-nitrobenzene (B41953) by first reducing the nitro group to a hydroxylamino substituent. iwaponline.comnih.gov Complete bioremediation of organohalides often requires a combination of reductive and oxidative steps. iwaponline.com

Oxidative Transformations: Oxidative pathways often involve monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring. nih.govdtic.mil Cytochrome P450 enzymes are notable for their versatility, capable of performing oxidative monooxygenation reactions under aerobic conditions and shifting to reductive reactions under hypoxic conditions. iwaponline.com These oxidative attacks can lead to the removal of either the nitro group or the chlorine substituent. In the degradation of 1-chloro-4-nitrobenzene, potential oxidative pathways include the elimination of the chloride to form 4-nitrocatechol (B145892) or the removal of the nitro group to yield 4-chlorocatechol. iwaponline.com

Isolation and Characterization of Microbial Strains for Degradation

The isolation of specific microbial strains capable of degrading chloronitroaromatic compounds is fundamental to developing effective bioremediation strategies. iwaponline.com Enrichment culture techniques are commonly employed, where soil or sludge from contaminated sites is incubated with the target pollutant as the sole source of carbon and/or nitrogen. researchgate.net This process selects for microorganisms that have adapted to metabolize the compound.

Once isolated, strains are characterized based on their morphology, biochemical properties, and genetic makeup, often through 16S rDNA sequencing for bacteria or 26S rDNA for yeast. researchgate.net Studies have successfully isolated various microbes capable of degrading related compounds, indicating the potential for finding strains active against 1-Chloro-2,4-dimethyl-3-nitrobenzene. For example, a yeast strain, Rhodotorula mucilaginosa Z1, was isolated from sludge and shown to use nitrobenzene as its sole source of carbon, nitrogen, and energy. researchgate.net Similarly, the bacterial strain LW1, belonging to the Comamonadaceae family, was isolated for its ability to mineralize 1-chloro-4-nitrobenzene. iwaponline.comnih.gov

The table below summarizes examples of microbial strains isolated for their ability to degrade related nitroaromatic compounds.

Table 1: Examples of Microbial Strains Degrading Nitroaromatic Compounds

| Microorganism | Compound Degraded | Key Characteristics | Source |

|---|---|---|---|

| Rhodotorula mucilaginosa Z1 (Yeast) | Nitrobenzene | Utilizes nitrobenzene as sole carbon, nitrogen, and energy source; tolerant to high salinity. | researchgate.net |

| Comamonadaceae family, Strain LW1 (Bacteria) | 1-Chloro-4-nitrobenzene | Utilizes 1C4NB as sole carbon, nitrogen, and energy source; degradation involves initial reduction of the nitro group. | iwaponline.comnih.gov |

| Pseudomonas sp. CBS3 (Bacteria) | 1-Chloro-4-nitrobenzene | Transforms 1C4NB to 4-chloroaniline (B138754) and N-acetyl-4-chloroaniline under aerobic conditions. | iwaponline.com |

| Cupriavidus necator JMP134 (Bacteria) | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Degradation initiated by a dioxygenase cleaving the ether bond. | |

| Pseudonocardia sp. TS28 (Bacteria) | 1,4-Dioxane | Gram-positive bacterium capable of using 1,4-Dioxane as a sole carbon and energy source. |

Photolytic and Chemical Degradation in Environmental Matrices

In addition to biotic pathways, abiotic processes such as photolysis and chemical reactions contribute to the transformation of chloronitroaromatic compounds in the environment.

Photoreduction and Photo-Fenton Processes

Photoreduction and Photocatalysis: Chloronitroaromatic compounds can undergo degradation when exposed to sunlight (photolysis). The rate and pathway of this degradation can be significantly enhanced by the presence of photocatalysts like titanium dioxide (TiO₂) or through photoelectrocatalytic (PEC) systems. nih.govnih.gov In these processes, irradiation generates highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH). dtic.mil These radicals can attack the aromatic ring, leading to the displacement of the chloro, nitro, and hydrogen substituents. nih.govdtic.mil For example, the photocatalytic degradation of 4-chloronitrobenzene (4-CNB) produces intermediates like 4-nitrophenol (B140041) and 5-chloro-2-nitrophenol (B185284) before eventual mineralization to CO₂, chloride, and nitrate (B79036) ions. researchgate.netnih.gov Radical scavenging experiments confirm that both reductive species (electrons) and oxidative species (holes and •OH) play crucial roles in the dechlorination and degradation process. nih.gov

Photo-Fenton Processes: The photo-Fenton process is an advanced oxidation process (AOP) that uses a combination of iron ions (Fe²⁺/Fe³⁺), hydrogen peroxide (H₂O₂), and UV light to generate a high concentration of hydroxyl radicals. amanote.com This method is highly effective for the degradation of recalcitrant organic pollutants. Studies on p-chloronitrobenzene have shown that a sequential treatment, involving an initial chemical reduction with zero-valent iron (ZVI) followed by Fenton oxidation, is particularly effective. iwaponline.com The initial reduction converts the nitro group to an amino group (forming p-chloroaniline), which is more susceptible to attack by the hydroxyl radicals generated in the subsequent Fenton step. iwaponline.com This suggests that combining reductive and oxidative abiotic processes can be a promising strategy for degrading compounds like this compound.

Hydrolytic Stability of the Compound

Hydrolysis is a chemical transformation process involving reaction with water. The hydrolytic stability of this compound is influenced by its molecular structure. Aromatic halides are generally resistant to hydrolysis, but the presence of strong electron-withdrawing groups, such as the nitro group, can activate the ring towards nucleophilic substitution.

In the case of 1-chloro-2,4-dinitrobenzene (B32670), the two nitro groups strongly withdraw electron density, making the carbon atom attached to the chlorine susceptible to nucleophilic attack. This compound readily undergoes hydrolysis when heated with aqueous sodium hydroxide (B78521) to form 2,4-dinitrophenol. The reaction proceeds through an addition-elimination mechanism, where the hydroxide ion first attacks the ring to form a stable intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion.

For this compound, the single nitro group at the meta position to the chlorine provides some activation, but less than in dinitro- or trinitro-substituted rings. The electron-donating methyl groups at positions 2 and 4 may partially counteract the electron-withdrawing effect of the nitro group. Therefore, while the compound is expected to be susceptible to hydrolysis under forcing conditions (e.g., high temperature and pH), it is likely to exhibit considerable stability under typical environmental pH and temperature conditions.

Metabolite Identification and Pathway Elucidation in Degradation Processes

The study of the environmental fate of this compound is crucial for understanding its persistence and potential for transformation into other chemical species. While specific degradation pathways for this exact molecule are not extensively documented in publicly available research, plausible transformation routes can be inferred from studies on structurally similar compounds, such as chlorinated nitroaromatics and nitrotoluenes. The primary transformation mechanisms for these classes of compounds involve the reduction of the nitro group and the oxidation of the methyl groups, which can occur both abiotically and biotically.

Initial transformation steps in the biodegradation of nitroaromatic compounds are often initiated by either reduction of the nitro group or oxidation of the aromatic ring or its substituents. For many nitroaromatic compounds, the reduction of the nitro group to an amino group is a key metabolic step. This process typically proceeds through nitroso and hydroxylamino intermediates. For instance, the catalytic hydrogenation of dimethyl-nitrobenzene to dimethyl-aniline has been demonstrated, highlighting the susceptibility of the nitro group to reduction. airccse.com In the context of this compound, this would lead to the formation of 1-chloro-2,4-dimethyl-3-aminobenzene.

Alternatively, oxidative pathways can be initiated by dioxygenase enzymes, which have been shown to act on nitroaromatic compounds. For example, Pseudomonas sp. strain JS42 utilizes a 2-nitrotoluene (B74249) 2,3-dioxygenase to oxidize 2-nitrotoluene to 3-methylcatechol (B131232) with the release of nitrite. nih.gov A similar dioxygenase attack on this compound could potentially lead to the formation of a chlorinated and methylated catechol derivative, with subsequent ring cleavage. The degradation of nitrobenzene by Comamonas sp. strain JS765 also proceeds via a dioxygenase-mediated pathway, forming catechol, which then undergoes meta-cleavage. asm.org

Another potential biotic transformation involves the oxidation of the methyl groups. The degradation of 4-nitrotoluene (B166481) by Pseudomonas sp. strain 4NT involves the initial oxidation of the methyl group to form 4-nitrobenzyl alcohol, which is then further oxidized to 4-nitrobenzaldehyde (B150856) and 4-nitrobenzoic acid. nih.gov Applying this to this compound, one or both of the methyl groups could be sequentially oxidized to form corresponding alcohols, aldehydes, and carboxylic acids.

Based on these analogous pathways, a series of potential metabolites from the degradation of this compound can be proposed. The initial products would likely depend on the dominant environmental conditions and microbial populations present.

Putative Metabolic Pathways and Identified Metabolites from Analogous Compounds:

| Precursor Compound | Transformation Pathway | Resulting Metabolite(s) | Reference Organism/System |

| Dimethyl-nitrobenzene | Catalytic Hydrogenation (Reduction of nitro group) | Dimethyl-aniline | Pd/C catalyst airccse.com |

| 2-Nitrotoluene | Dioxygenation (Oxidative release of nitrite) | 3-Methylcatechol | Pseudomonas sp. strain JS42 nih.gov |

| Nitrobenzene | Dioxygenation (Oxidative release of nitrite) | Catechol | Comamonas sp. strain JS765 asm.org |

| Nitrobenzene | Reduction of nitro group | Nitrosobenzene, Hydroxylaminobenzene, 2-Aminophenol | Pseudomonas pseudoalcaligenes nih.gov |

| 4-Nitrotoluene | Oxidation of methyl group | 4-Nitrobenzyl alcohol, 4-Nitrobenzaldehyde, 4-Nitrobenzoic acid | Pseudomonas sp. strain 4NT nih.gov |

The elucidation of the complete degradation pathway of this compound requires further dedicated studies. However, the existing research on related compounds provides a solid foundation for predicting the initial transformation steps and the classes of metabolites that are likely to be formed. These transformations generally lead to compounds that are more amenable to further degradation and eventual mineralization.

Green Chemistry Approaches in the Synthesis and Transformation of Halogenated Nitrobenzenes

Sustainable Synthetic Methodologies

Traditional methods for producing halogenated nitroaromatics often involve harsh conditions and hazardous reagents, such as large excesses of nitric and sulfuric acids for nitration, which are environmentally unfriendly. researchgate.net Sustainable methodologies aim to replace these with cleaner alternatives.

A core principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute significantly to industrial waste and pollution. acs.org The ideal approach is to conduct reactions under solvent-free conditions, which can reduce pollution, increase yield, and be more cost-effective. researchgate.netrsc.org

Research has demonstrated the viability of solvent-free reactions for related compounds. An efficient solvent-free nucleophilic aromatic substitution of 1-chloro-2-nitrobenzene (B146284) with various anilines has been achieved, yielding N-substituted nitro anilines in good to excellent yields. researchgate.net The study highlighted the influence of different salts on the reaction's efficiency, with sodium carbonate proving particularly effective. researchgate.net While dipolar aprotic solvents like HMPA and MeZSO have been used to facilitate the displacement of nitro groups, their use is being discouraged due to toxicity concerns, further promoting the shift to solvent-free methods. lookchem.com These findings suggest that similar solvent-free approaches could be successfully applied to the synthesis of 1-Chloro-2,4-dimethyl-3-nitrobenzene and its derivatives.

This table summarizes the isolated yields of N-substituted 2-nitroanilines from the reaction of 1-chloro-2-nitrobenzene with various anilines under solvent-free conditions, using different salts as catalysts. Data sourced from Singh et al., 2013. researchgate.net

| Aniline (B41778) Substituent (R) | Salt Used | Isolated Yield (%) |

|---|---|---|

| H | Sodium carbonate | 88 |

| CH₃ | Sodium carbonate | 90 |

| Cl | Sodium carbonate | 75 |

| H | Potassium acetate (B1210297) | 58 |

| CH₃ | Potassium acetate | 63 |

| Cl | Potassium acetate | 49 |

| H | Copper acetate monohydrate | 48 |

| CH₃ | Copper acetate monohydrate | 33 |

| Cl | Copper acetate monohydrate | 41 |

Energy efficiency is another cornerstone of green chemistry, and alternative energy sources like microwave irradiation and ultrasound are being explored to minimize energy requirements. acs.orgresearchgate.net

Microwave-Assisted Synthesis Microwave heating can dramatically accelerate reaction rates, leading to significantly shorter reaction times, reduced energy consumption, and improved product yields compared to conventional heating methods. researchgate.netresearchgate.net For instance, the synthesis of Schiff base compounds from 1-Chloro-4-nitrobenzene (B41953), which takes 12-18 hours with conventional heating, was completed in just 4-6 minutes using microwave irradiation. researchgate.net Microwave-assisted methods have been successfully applied to various transformations of nitroaromatic compounds, including the synthesis of nitroindoles, the reduction of aromatic nitro compounds, and the synthesis of nitrobenzene (B124822) itself using solid acid catalysts. researchgate.netresearchgate.netnih.gov This technology offers a powerful tool for intensifying processes related to halogenated nitrobenzenes.

This table compares the reaction times for the synthesis of various compounds using conventional heating versus microwave irradiation, demonstrating the significant time reduction achieved with microwave assistance. researchgate.neteurekaselect.com

| Reaction Type | Conventional Time | Microwave Time | Time Reduction |

|---|---|---|---|

| Schiff Base formation from 1-Chloro-4-nitrobenzene | 12-18 hours | 4-6 minutes | >99% |

| Henry reaction (synthesis of β-nitroalcohols) | 2-4 hours | 2-5 minutes | ~98% |

Ultrasound-Assisted Synthesis Sonochemistry, the application of ultrasound to chemical reactions, provides a non-invasive method to enhance reaction efficiency. nih.gov The physical phenomenon of cavitation—the formation and collapse of microbubbles—generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. nih.gov This technique has been effectively used for the rapid reduction of nitroaromatics to anilines. nsf.gov A novel method using gallium metal as a reducing agent under ultrasound irradiation achieved high yields of various anilines from their corresponding nitroaromatics in 10 to 60 minutes under aerobic conditions. nsf.gov Other ultrasound-assisted methods have been developed for the selective reduction of nitroarenes to N-arylhydroxylamines and the synthesis of 1,2-arylethanols from nitrotoluenes. researchgate.netresearchgate.net

This table shows the yields of various anilines produced from the ultrasound-assisted reduction of nitroaromatics using gallium metal as the reducing agent. The reactions were completed in 10-30 minutes. Data sourced from Kawakami, J., 2020. nsf.gov

| Starting Nitroaromatic | Product Aniline | Isolated Yield (%) |

|---|---|---|

| 4-Nitrotoluene (B166481) | p-Toluidine | 98 |

| 4-Nitroanisole | p-Anisidine | 99 |

| 1-Fluoro-4-nitrobenzene | 4-Fluoroaniline | 99 |

| 1-Bromo-4-nitrobenzene | 4-Bromoaniline | 99 |

| 1-Iodo-4-nitrobenzene | 4-Iodoaniline | 96 |

| 5-Nitroindole | 5-Aminoindole | 88 |

Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher selectivity, lower energy input, and reduced formation of byproducts. acs.org In the context of halogenated nitrobenzenes, catalytic hydrogenation to form the corresponding anilines is a crucial transformation. A significant challenge is achieving chemoselectivity—reducing the nitro group without cleaving the carbon-halogen bond (hydrodehalogenation). google.com

Several advanced catalytic systems have been developed to address this. The use of sulfided platinum on carbon (PtS/C) has proven effective for the chemoselective reduction of nitro groups, even in the presence of activated heteroaryl halides, with minimal hydrodehalogenation. nih.gov Another approach involves supporting palladium (Pd) or platinum (Pt) on carbon nanotubes, which serves as a highly effective catalyst for the liquid-phase hydrogenation of compounds like o-chloronitrobenzene and p-chloronitrobenzene, successfully suppressing the undesired dehalogenation. google.com Furthermore, catalysts based on more abundant and less expensive base metals, such as manganese, are being developed, offering excellent yields of aniline derivatives under relatively mild conditions. nih.gov For synthesis, the use of copper(II) halides has been shown to be a mild and highly regioselective method for the direct para-halogenation of nitrosoarenes, which are precursors to nitroaromatics. acs.org

Environmental Impact Mitigation in Production Processes

Chlorinated nitroaromatic compounds (CNAs) are recognized as persistent environmental pollutants due to their widespread industrial use and resistance to degradation. researchgate.netnih.gov Their presence in soil and water poses risks to the environment and human health. tecamgroup.comresearchgate.net Mitigating their environmental impact involves strategies at both the production and post-use stages.

One of the most promising mitigation strategies is bioremediation. Remarkably, various bacteria and fungi have been isolated that can utilize CNAs as their sole source of carbon and energy, effectively mineralizing these toxic compounds. nih.gov For example, bacterial strains from genera such as Pseudomonas, Burkholderia, and Comamonas have demonstrated the ability to degrade different chloronitrobenzenes and chloronitrophenols. researchgate.netmdpi.comresearchgate.net The fungus Caldariomyces fumago has also shown significant potential for mycoremediation of halogenated nitrophenols. mdpi.com These biological pathways typically involve the oxidative removal of the nitro group and reductive or oxidative removal of the chlorine atom. nih.gov

In addition to bioremediation, industrial waste streams containing halogenated compounds can be treated with advanced technologies. A combination of a Regenerative Thermal Oxidizer (RTO) and a gas scrubber system can effectively eliminate halogenated volatile organic compounds from emissions, achieving removal rates of up to 99.9%. tecamgroup.com

Ultimately, a key green chemistry principle is "design for degradation," which aims to create chemical products that break down into harmless substances after their intended use, preventing them from persisting in the environment. acs.org The study of the environmental fate of nitrobenzene and its derivatives, including their degradation through photolysis and microbial action, is crucial for designing next-generation compounds that are both functional and environmentally benign. cdc.gov

Advanced Material Science and Chemical Industry Applications

Role as an Intermediate in Specialty Chemical Synthesis

1-Chloro-2,4-dimethyl-3-nitrobenzene is primarily utilized as an intermediate in the synthesis of specialty chemicals. The reactivity of its chloro and nitro functional groups allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules.

A significant application of chlorinated nitroaromatic compounds is in the synthesis of colorants, particularly azo dyes. open.edugoogle.com The synthesis of azo dyes from this compound would typically involve a two-step process. The first step is the reduction of the nitro group to an amino group, yielding the corresponding aniline (B41778), in this case, 2,4-dimethyl-3-nitroaniline. wikipedia.org This aniline derivative is a crucial intermediate for dyes and pigments. researchgate.net

The second step involves the diazotization of the newly formed amino group, followed by a coupling reaction with an electron-rich compound such as a phenol (B47542) or another aniline. google.com This sequence of reactions results in the formation of an azo compound, characterized by the -N=N- functional group, which is responsible for the color of the dye. open.edugoogle.com Azo dyes are a large and important class of synthetic colorants used extensively in the textile and printing industries. google.com

Exemplary Synthesis of an Azo Dye:

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

| 1 | This compound | Reducing agent (e.g., Fe/HCl) | 2,4-Dimethyl-3-nitroaniline | Formation of the key aniline intermediate. |

| 2 | 2,4-Dimethyl-3-nitroaniline | Sodium nitrite (B80452), Hydrochloric acid | Diazonium salt | Formation of the reactive diazonium salt. |

| 3 | Diazonium salt | Coupling agent (e.g., Phenol) | Azo dye | Formation of the final colored compound. |

Chloronitrobenzene derivatives are established precursors in the agrochemical industry. For instance, 4-nitrochlorobenzene is an intermediate in the production of insecticides like parathion. researchgate.net The presence of both a chloro and a nitro group on the benzene (B151609) ring of this compound suggests its potential as a building block for new agrochemicals. These functional groups can be part of the toxophore, the part of the molecule responsible for its pesticidal activity.

Furthermore, the corresponding anilines derived from these compounds are also used in the synthesis of herbicides. researchgate.net While specific agrochemicals derived directly from this compound are not widely documented in publicly available literature, its structural similarity to other agrochemical precursors indicates its potential for development in this field. Research into novel diamide (B1670390) compounds with insecticidal properties often involves complex aniline derivatives as starting materials. nih.gov

In the field of polymer chemistry, aromatic compounds like xylenes (B1142099) are fundamental raw materials. For example, para-xylene is a precursor to terephthalic acid, a monomer used in the production of PET. wikipedia.org While a direct role for this compound as a monomer in polymerization is not prominently documented, its derivatives could potentially be used. For instance, related nitroaromatic compounds, such as 1,2-dimethyl-3-nitrobenzene, have been investigated for use as plasticizers in polymers. chemscene.com Plasticizers are additives that increase the flexibility and durability of a material. The synthesis of novel organic-inorganic hybrid polymers has also been explored using o-xylene (B151617) as a reactant. researchgate.net This suggests a potential, though currently underexplored, avenue for the application of this compound derivatives in material science.

Emerging Applications in Research and Development

The unique substitution pattern of this compound makes it an interesting starting material for research and development, particularly in medicinal chemistry and the synthesis of novel materials. Chlorinated nitroaromatic compounds are known intermediates in the synthesis of pharmaceuticals. A notable example is the synthesis of the bronchodilatory compound vasicine (B45323) from 2-chloro-6-nitrotoluene (B1664060). researchgate.netchemicalbook.com

The structural motif of this compound can serve as a scaffold to generate libraries of new compounds for biological screening. For instance, derivatives of 2,4-dimethylaniline (B123086) have been synthesized and evaluated for their antitubercular activity. ias.ac.in Similarly, novel azothiazole compounds, synthesized from related precursors, have been investigated for their potential anticancer activities. google.com These examples highlight the potential of this compound as a precursor for discovering new molecules with valuable biological properties.

Properties of this compound:

| Property | Value | Source(s) |

| CAS Number | 67531-70-8 | researchgate.net |

| Molecular Formula | C₈H₈ClNO₂ | researchgate.net |

| Molecular Weight | 185.61 g/mol | researchgate.net |

| Appearance | Yellow Solid | chemicalbook.com |

| Boiling Point | 270.8°C at 760 mmHg | echemi.com |

| Flash Point | 117.5 °C | echemi.com |

| Density | 1.3 g/cm³ | echemi.com |

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways and Catalysis

The synthesis of polysubstituted nitroaromatic compounds often involves multi-step processes that can suffer from issues with regioselectivity and yield. nih.gov Traditional methods like the nitration of a corresponding chloro-dimethylbenzene or a Sandmeyer reaction starting from a dimethyl-nitroaniline isomer are plausible routes. For instance, the synthesis of the related isomer, 1-chloro-2,4-dimethyl-5-nitrobenzene, has been achieved via a Sandmeyer reaction involving 2,4-dimethyl-5-nitroaniline, sodium nitrite (B80452), and cuprous chloride. chemicalbook.com However, achieving the specific 1-chloro-2,4-dimethyl-3-nitro substitution pattern efficiently remains a significant challenge due to the directing effects of the existing substituents on the aromatic ring.

Future research should focus on developing novel, highly selective, and efficient synthetic pathways. This involves exploring advanced catalytic systems that can overcome the limitations of classical methods.

Key Research Areas:

Regioselective Nitration: Investigating solid acid catalysts, such as sulfated silica (B1680970) (SO4/SiO2), which have shown promise in optimizing nitrobenzene (B124822) synthesis, could lead to more controlled nitration of 1-chloro-2,4-dimethylbenzene. researchgate.net

Advanced Catalysts: The development of sophisticated catalysts is crucial. Noble metal catalysts, such as palladium and platinum, have demonstrated high activity in nitrobenzene reduction and could be adapted for synthetic transformations. mdpi.comyoutube.com Furthermore, cost-effective transition metal catalysts, like iron or copper-based systems, are gaining attention. mdpi.comacs.org For example, copper-based metal-organic frameworks (Cu-MOFs) have shown superior performance in the catalytic reduction of nitrobenzene. mdpi.com

Host-Guest Assemblies: Innovative approaches, such as using host-guest assemblies where catalytic species are confined within porous materials like covalent organic frameworks (COFs), could offer unprecedented control over selectivity. nih.gov Synergistic catalysis between different components within such an assembly could facilitate challenging transformations under milder conditions. nih.gov

Table 1: Comparison of Catalytic Systems for Reactions of Nitroaromatic Compounds

| Catalyst System | Reaction Type | Key Findings/Advantages | Reference |

|---|---|---|---|

| Palladium (Pd) / Platinum (Pt) | Catalytic Hydrogenation / Reduction | High catalytic activity and conversion rates for nitrobenzene reduction. | mdpi.com |

| Copper-based Metal-Organic Framework (Cu-MOF) | Catalytic Reduction | High efficiency, low cost, and rapid reaction times for nitrobenzene reduction. | mdpi.com |

| Iron(salen) Complex | Reductive Functionalization | Operates at room temperature across a range of nitroaromatic substrates; can be tuned for chemoselectivity. | acs.org |

| PVA@COF-Pd Host-Guest Assembly | Reductive Carbonylation | Demonstrates synergistic catalysis, leading to high conversion and selectivity. | nih.gov |

| Sulfated Silica (SO4/SiO2) | Nitration | Acts as a solid acid catalyst, potentially offering a greener alternative to homogeneous acid catalysts. | researchgate.net |

Deeper Mechanistic Understanding of Complex Reactions

The reactivity of 1-Chloro-2,4-dimethyl-3-nitrobenzene is expected to be dominated by nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro group activates the ring towards attack, and the chlorine atom serves as a leaving group. However, the presence of two methyl groups, one of which is ortho to the nitro group and the other para, introduces significant steric hindrance and electronic effects that complicate reaction mechanisms.

A deeper mechanistic understanding is essential for controlling reaction outcomes and designing new applications. Kinetic studies on related compounds like 1-chloro-2,4-dinitrobenzene (B32670) have been performed in various media, including reverse micelles, to probe the reaction pathways. researchgate.netumich.edu These studies reveal that the reaction rate and mechanism are highly dependent on the solvent, nucleophile, and nature of the leaving group. researchgate.net For example, the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine (B178648) can proceed via different rate-determining steps depending on the solvent. researchgate.net

Future Research Directions:

Kinetic Analysis: Detailed kinetic studies are needed to determine the rate laws and reaction orders for the substitution reactions of this compound with various nucleophiles. This will help elucidate the roles of the methyl groups in modulating reactivity compared to less substituted analogues like 1-chloro-3-nitrobenzene.

Intermediate Trapping and Spectroscopic Analysis: Employing advanced spectroscopic techniques (e.g., NMR, time-resolved spectroscopy) to identify and characterize transient intermediates, such as Meisenheimer complexes, is critical.

Solvent and Leaving Group Effects: A systematic investigation into how different solvents and leaving groups affect the reaction kinetics and thermodynamics will provide a comprehensive picture of the reaction landscape. researchgate.net

Development of Advanced Environmental Remediation Technologies

Chlorinated nitroaromatic compounds (CNAs) are recognized as persistent environmental pollutants, often introduced into soil and groundwater through industrial activities. nih.govnih.govresearchgate.net Compounds like 1-chloro-4-nitrobenzene (B41953) and its isomers are noted for their environmental persistence and potential toxicity. nih.govmdpi.com Given its structure, this compound is likely to share these characteristics, posing a potential environmental risk that necessitates the development of effective remediation strategies.

Current remediation technologies for CNAs include physicochemical methods like advanced oxidation processes (AOPs) and adsorption, as well as biological approaches. researchgate.netnih.gov However, these methods can be limited by high costs, energy demands, or the formation of toxic byproducts. researchgate.netresearchgate.net

Challenges and Research Opportunities:

Bioremediation: While bacteria capable of degrading some CNAs have been isolated, the recalcitrance of these compounds presents a major challenge. nih.govnih.gov Future research should aim to discover or engineer microorganisms specifically capable of utilizing this compound as a carbon or nitrogen source. Understanding the metabolic pathways is key to developing robust bioremediation systems. researchgate.net

Advanced Oxidation Processes (AOPs): Technologies like ozonation or persulfate activation have shown effectiveness against chlorinated solvents and other pollutants. nih.govmdpi.com Research is needed to optimize AOPs for the complete mineralization of this compound, ensuring no harmful intermediates are generated.

Catalytic Degradation: Developing catalytic systems that can efficiently break down the compound in contaminated water or soil is a promising avenue. This could involve photocatalysis or reductive degradation using materials like zero-valent iron. acs.org

Table 2: Overview of Remediation Technologies for Chlorinated Nitroaromatic Compounds (CNAs)

| Technology | Principle | Challenges & Future Research Focus | Reference |

|---|---|---|---|

| Bioremediation | Use of microorganisms (bacteria, fungi) to metabolize pollutants. | Recalcitrance of CNAs; isolation/engineering of specific microbes; pathway elucidation. | nih.govresearchgate.net |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals (e.g., hydroxyl) to degrade pollutants. | High cost/energy; potential for toxic byproduct formation; process optimization. | researchgate.netnih.gov |

| Adsorption | Binding of pollutants to the surface of an adsorbent material. | Disposal of spent adsorbent; regeneration of material; development of selective adsorbents. | researchgate.net |

| Catalytic Degradation | Use of catalysts (e.g., photocatalysts, metal catalysts) to break down pollutants. | Catalyst deactivation; efficiency in complex environmental matrices; cost-effectiveness. | acs.orgmdpi.com |

Integration of Computational Design with Experimental Synthesis

Computational chemistry offers powerful tools to accelerate research and overcome experimental challenges. By modeling molecules and reactions, scientists can predict properties, elucidate mechanisms, and design novel experiments, saving time and resources.

For a molecule like this compound, where experimental data is scarce, computational methods are particularly valuable. Density Functional Theory (DFT) and other approaches can provide insights into its structure, electronics, and reactivity. rsc.org For instance, theoretical calculations on related molecules have been used to match and interpret experimental spectroscopic data, confirming molecular structures and electronic properties. nih.gov

Key Applications for Future Research:

Predicting Reaction Outcomes: Computational modeling can be used to simulate potential synthetic routes, predicting their feasibility, regioselectivity, and yield. This can guide the selection of the most promising experimental conditions.

Designing Novel Catalysts: Computational tools can be employed to design catalysts with tailored active sites for the specific synthesis or degradation of this compound. This includes modeling catalyst-substrate interactions to enhance selectivity and efficiency.

Elucidating Reaction Mechanisms: Quantum chemical calculations can map out entire reaction pathways, identifying transition states and intermediates that are difficult to observe experimentally. acs.org This provides a deep, molecular-level understanding of the reaction mechanism.

Assessing Environmental Fate: Molecular modeling can predict the compound's interaction with environmental components, such as soil particles or biological macromolecules, helping to assess its environmental fate, persistence, and potential toxicity.

By integrating these computational approaches with targeted experimental work, the research community can more effectively address the challenges and unlock the potential of this compound and other complex substituted aromatic compounds.

Q & A

Q. Key factors influencing regioselectivity :

- Temperature : Lower temperatures favor kinetic control, reducing byproducts.

- Catalyst choice : Lewis acids like FeCl₃ enhance electrophilic attack at electron-rich positions.

- Substituent effects : Methyl groups act as ortho/para directors, while nitro groups are meta-directing, requiring careful sequence planning.

Advanced: How can computational models resolve contradictions in spectroscopic data for this compound?

Answer:

Discrepancies in NMR or IR data (e.g., unexpected coupling constants or absorption bands) can arise from solvent effects, conformational dynamics, or impurities. A methodological approach includes:

- Density Functional Theory (DFT) : Simulate NMR chemical shifts and compare with experimental data to identify dominant conformers .

- QSPR (Quantitative Structure-Property Relationship) : Predict vibrational frequencies and assign ambiguous IR peaks using neural network models trained on halogenated nitrobenzene analogs .

- Cross-validation : Compare computational results with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts and splitting patterns. For example, aromatic protons adjacent to nitro groups show deshielding (δ 8.0–8.5 ppm) .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and C-Cl (750–550 cm⁻¹) groups .

- Mass Spectrometry : Use electron ionization (EI-MS) to detect molecular ion peaks (e.g., m/z 199 for [M]⁺) and fragmentation patterns .

Advanced: How do steric and electronic effects govern the reactivity of this compound in cross-coupling reactions?

Answer:

- Steric effects : The 2,4-dimethyl groups hinder nucleophilic attack at ortho positions, directing reactions to the less hindered para position relative to chlorine .

- Electronic effects : The nitro group withdraws electron density, deactivating the ring and favoring SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., NaOH/EtOH) .

- Methodological optimization :

Safety: What protocols mitigate risks when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods or local exhaust systems to limit inhalation of dust/aerosols .

- Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste; avoid water to prevent environmental contamination .

- Storage : Keep in airtight containers away from ignition sources; label with GHS pictograms for acute toxicity (GHS06) and environmental hazard (GHS09) .

Advanced: How to design kinetic studies for nitro-group reduction in this compound?

Answer:

- Catalytic hydrogenation : Use Pd/C or Raney Ni under H₂ pressure (1–3 atm) in ethanol. Monitor progress via TLC or in situ FTIR to track nitro-to-amine conversion .

- Controlled variables :

- Data analysis : Apply pseudo-first-order kinetics; reconcile discrepancies between experimental and computational activation energies using Eyring plots .

Basic: What purification methods yield high-purity this compound for analytical standards?

Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) at 0°C to isolate crystals with >99% purity .